オキソトレモルセスキフマル酸塩

概要

説明

Oxotremorine sesquifumarate is a muscarinic acetylcholine receptor agonist. It is primarily used in scientific research to study the effects of muscarinic receptor activation. This compound is known for its ability to produce ataxia, tremor, and spasticity, which are symptoms similar to those seen in Parkinsonism .

科学的研究の応用

Oxotremorine sesquifumarate is widely used in scientific research due to its ability to activate muscarinic acetylcholine receptors. Some of its applications include:

Chemistry: Used as a tool to study the effects of muscarinic receptor activation on various chemical processes.

Biology: Employed in studies to understand the role of muscarinic receptors in biological systems.

Medicine: Used in research to develop new treatments for neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of new drugs and therapeutic agents .

作用機序

Target of Action

Oxotremorine sesquifumarate is a drug that acts as a selective muscarinic acetylcholine receptor (mAChR) agonist . It mainly activates M2 receptors , which play a crucial role in the nervous system by modulating neurotransmission and controlling various physiological functions.

Mode of Action

As an agonist, Oxotremorine sesquifumarate binds to the muscarinic acetylcholine receptors, particularly the M2 subtype . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in various physiological effects.

Biochemical Pathways

The activation of muscarinic acetylcholine receptors by Oxotremorine sesquifumarate can induce several biochemical cascades . These cascades can modulate cholinergic neurotransmission, survival, oxidative stress response, and mitochondrial functionality . The exact pathways and their downstream effects can vary depending on the specific cellular context and the receptor subtype being activated.

Result of Action

Oxotremorine sesquifumarate has been shown to have neuroprotective effects. It enhances cell survival, increases neurite length, and counteracts DNA fragmentation induced by Aβ1-42 peptide . Additionally, it can block oxidative stress and mitochondrial morphological/functional impairment associated with Aβ1-42 cell exposure . These effects suggest that Oxotremorine sesquifumarate could potentially be used as a therapeutic agent in neurodegenerative disorders like Alzheimer’s disease .

生化学分析

Biochemical Properties

Oxotremorine sesquifumarate interacts with muscarinic acetylcholine receptors, showing a preference for the M2 receptor . The nature of these interactions involves the binding of Oxotremorine sesquifumarate to the receptor, which triggers a series of biochemical reactions within the cell .

Cellular Effects

The activation of muscarinic acetylcholine receptors by Oxotremorine sesquifumarate can influence various cellular processes. For instance, it has been shown to have neuroprotective effects in a cellular model of Alzheimer’s disease . It enhances cell survival, increases neurite length, and counteracts DNA fragmentation induced by Aβ 1-42 peptide .

Molecular Mechanism

Oxotremorine sesquifumarate exerts its effects at the molecular level primarily through its interaction with muscarinic acetylcholine receptors. It binds to these receptors, leading to their activation . This can result in changes in gene expression, enzyme activation or inhibition, and other cellular responses .

Dosage Effects in Animal Models

In animal models, Oxotremorine sesquifumarate has been shown to produce ataxia, tremor, and spasticity, similar to those symptoms seen in Parkinsonism

Metabolic Pathways

Given its role as a muscarinic acetylcholine receptor agonist, it is likely involved in pathways related to acetylcholine signaling .

準備方法

Synthetic Routes and Reaction Conditions

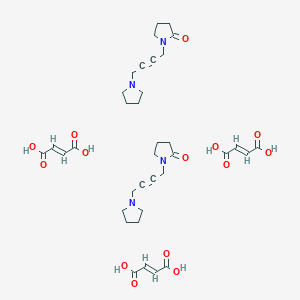

Oxotremorine sesquifumarate is synthesized by combining oxotremorine with fumaric acid. The reaction involves the formation of a sesquifumarate salt, which is achieved by reacting oxotremorine with 1.5 equivalents of fumaric acid under controlled conditions .

Industrial Production Methods

The industrial production of oxotremorine sesquifumarate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Oxotremorine sesquifumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxotremorine sesquifumarate can lead to the formation of oxotremorine N-oxide, while reduction can produce oxotremorine .

類似化合物との比較

Similar Compounds

Oxotremorine: A selective muscarinic acetylcholine receptor agonist that produces similar effects to oxotremorine sesquifumarate.

Tremorine: Another muscarinic receptor agonist with similar pharmacological properties.

Uniqueness

Oxotremorine sesquifumarate is unique due to its specific binding affinity for the M2 receptor subtype, which distinguishes it from other muscarinic agonists. This specificity makes it a valuable tool in research focused on understanding the role of M2 receptors in various physiological and pathological processes .

特性

CAS番号 |

17360-35-9 |

|---|---|

分子式 |

C16H22N2O5 |

分子量 |

322.36 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H18N2O.C4H4O4/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;5-3(6)1-2-4(7)8/h1-2,5-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChIキー |

MJGFRCJYQMJRJH-WLHGVMLRSA-N |

SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

17360-35-9 |

ピクトグラム |

Acute Toxic |

同義語 |

1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pyrrolidin-2-one sesquifumarate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Oxotremorine sesquifumarate?

A1: Oxotremorine sesquifumarate is a potent muscarinic acetylcholine receptor agonist. It exerts its effects by mimicking the action of acetylcholine at these receptors, leading to a range of physiological responses depending on the receptor subtype and its location. [, , ] For example, in smooth muscle cells of the rabbit pulmonary artery, Oxotremorine sesquifumarate induces contraction via M2 receptors. [] In rat urothelial cells, it causes an increase in intracellular calcium concentration through the activation of M1, M2, and M3 receptors, potentially leading to ATP release. [, ]

Q2: Does Oxotremorine sesquifumarate interact with the central nervous system?

A2: Yes, Oxotremorine sesquifumarate can cross the blood-brain barrier and exert central effects. Studies in mice have shown that atropine sulfate, a muscarinic receptor antagonist, can block the lethal effects of Oxotremorine sesquifumarate, highlighting the involvement of central muscarinic receptors in its toxicity. [] Further research suggests that the compound may have a central nicotinic effect, potentially involving the release of catecholamines from the adrenal medulla. []

Q3: Are there any studies investigating the structure-activity relationship of Oxotremorine sesquifumarate?

A3: While the provided research excerpts do not delve into specific structure-activity relationship studies for Oxotremorine sesquifumarate, they do highlight the importance of its muscarinic receptor agonism for its observed effects. [, , ] Modifications to the structure of Oxotremorine sesquifumarate that alter its binding affinity or efficacy at muscarinic receptors would likely impact its potency and selectivity, potentially leading to altered pharmacological and toxicological profiles. Further research focusing on synthesizing and evaluating structural analogs of Oxotremorine sesquifumarate would be needed to fully elucidate the impact of structural modifications on its activity and selectivity.

Q4: How long do the effects of Oxotremorine sesquifumarate last in vivo?

A4: The duration of action of Oxotremorine sesquifumarate is dependent on several factors, including the dose administered, route of administration, and the specific physiological response being measured. Studies in mice have demonstrated that the duration of protection provided by atropine sulfate against the lethal effects of Oxotremorine sesquifumarate is dose-dependent. [] This suggests that the duration of action of Oxotremorine sesquifumarate itself is also likely to be influenced by the administered dose. Further research is needed to determine the precise pharmacokinetic and pharmacodynamic properties of Oxotremorine sesquifumarate in different animal models and under various experimental conditions.

Q5: Are there any known antagonists or inhibitors of Oxotremorine sesquifumarate's effects?

A5: Yes, as a muscarinic acetylcholine receptor agonist, Oxotremorine sesquifumarate's effects can be antagonized by muscarinic receptor antagonists such as atropine. [, , ] This antagonism has been demonstrated in various experimental settings, including the prevention of Oxotremorine sesquifumarate-induced lethality in mice [] and the blockade of its effects on intracellular calcium levels in rat urothelial cells. [] Understanding the interplay between Oxotremorine sesquifumarate and muscarinic receptor antagonists is crucial for interpreting its pharmacological actions and potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。